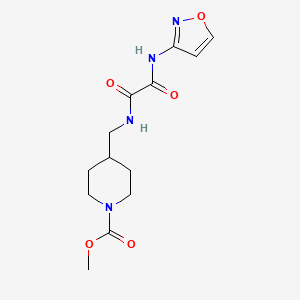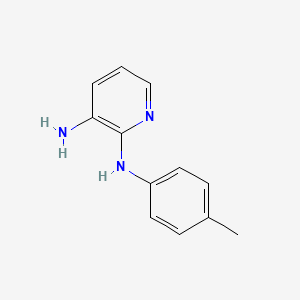
N2-(4-Methylphenyl)-2,3-pyridinediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(4-Methylphenyl)-2,3-pyridinediamine, also known as 4-methylpyridine-2,3-diamine, is a derivative of pyridine that is used in a variety of scientific research applications. It is a colorless liquid with a strong odor, and is soluble in many organic solvents. It is a versatile compound that has been used in a variety of laboratory experiments, including those involving biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Electrochromic Applications
One study focused on the development of a novel conjugated polymer that included N,N,N',N'-tetraphenyl-1,4-phenylenediamine (TPPA) for electrochromic applications. This polymer showed excellent solubility in common organic solvents and demonstrated significant thermal stability. Its hole-transporting and electrochromic properties were examined, indicating potential for use in electrochromic devices (Chen et al., 2010).
Anticancer Activity
Another research focused on the synthesis and biological evaluation of a compound containing a pyridine ring for its potential as a histone deacetylase (HDAC) inhibitor. The study found that the compound exhibited significant antitumor activity in vivo and had entered clinical trials, showing promise as an anticancer drug (Zhou et al., 2008).
Functional Models for Enzymes
Iron(III) complexes with monophenolate ligands were studied as functional models for catechol 1,2-dioxygenases, enzymes involved in the biodegradation of aromatic compounds. These complexes mimic the active sites of the enzymes and provide insights into the mechanisms of catalysis (Velusamy et al., 2004).
Polymerization in Dense CO2
Research into catalytic polymerization in dense carbon dioxide explored the use of Ni(II) methyl complexes coordinated by pyridine or N,N,N',N'-tetramethylethylenediamine (tmeda) based on different chelating salicylaldimines. This study highlighted the potential for producing polyethylene with controlled microstructure in an environmentally friendly solvent medium (Guironnet et al., 2009).
Luminescence and Optical Properties
The luminescence of transition metal d6 chelates, including those with pyridine and phenylenediamine ligands, was examined. The study provided valuable information on the emission properties and the potential application of these complexes in luminescent materials (DeArmond & Hillis, 1971).
Electrochromic and Sensing Applications
Novel soluble polyazomethines with pendant carbazole and triphenylamine derivatives were synthesized and characterized for their optical, electrochemical, and electrochromic properties. These materials demonstrated potential for use in hole-transporting, electrochromic, and chemical sensor applications (Niu et al., 2011).
Propiedades
IUPAC Name |
2-N-(4-methylphenyl)pyridine-2,3-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-9-4-6-10(7-5-9)15-12-11(13)3-2-8-14-12/h2-8H,13H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRYCBFHCDAHCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(4-Methylphenyl)-2,3-pyridinediamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2,4-dimethoxyphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2680251.png)
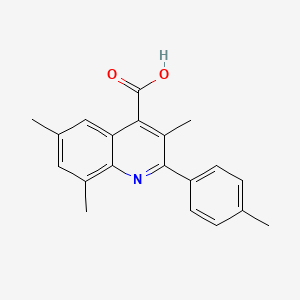
![3,4-dihydro-2H-quinolin-1-yl-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2680254.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2680255.png)
![Methyl 2-{[4-cyano-1-(3-methylphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate](/img/structure/B2680257.png)



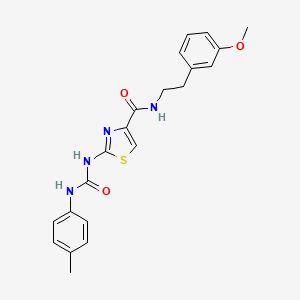
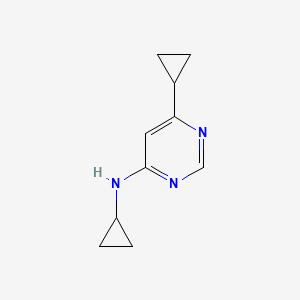
![N-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B2680267.png)
